molecular formula C15H14N2O2 B11859786 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl- CAS No. 889879-50-9

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-

Cat. No.: B11859786
CAS No.: 889879-50-9
M. Wt: 254.28 g/mol
InChI Key: DTYOKQDJLXGYOL-UHFFFAOYSA-N
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Description

The compound 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl- belongs to the azaxanthone family, a class of heterocyclic compounds characterized by a fused benzopyranopyridine backbone. Azaxanthones, such as 1-azaxanthone (5H-[1]benzopyrano[2,3-b]pyridin-5-one), are structural analogues of xanthones where a nitrogen atom replaces an oxygen atom in the central ring . The substitution pattern at positions 2 and 6 (methyl and ethylamino groups, respectively) distinguishes this compound from its parent structure.

Properties

CAS No.

889879-50-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C15H14N2O2/c1-3-16-11-5-4-6-12-13(11)14(18)10-8-7-9(2)17-15(10)19-12/h4-8,16H,3H2,1-2H3

InChI Key

DTYOKQDJLXGYOL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=CC(=N3)C

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Salicylaldehyde derivatives : Serve as the aromatic backbone.

  • Thiols (e.g., thiophenol, benzyl mercaptan): Introduce sulfanyl groups at position 3.

  • Malononitrile : Provides the cyano and amino functionalities.

  • Solvent : Anhydrous ethanol with catalytic triethylamine (0.1 mmol).

  • Temperature : Reflux (≈78°C) for 3–3.5 hours.

Mechanistic Pathway

  • Iminochromene formation : Salicylaldehyde reacts with malononitrile to form an intermediate iminochromene.

  • Thiol addition : The thiol attacks the iminochromene, yielding a sulfanylchromene.

  • Cyclization : A second equivalent of malononitrile induces cyclization, forming the benzopyrano-pyridine core.

Optimization Insights

  • Yield dependence : Electron-withdrawing substituents on salicylaldehyde (e.g., nitro groups) enhance yields (73% for R = 4-fluorophenyl).

  • Solvent effects : Ethanol promotes precipitation, simplifying isolation.

Stepwise Synthesis via Intermediate Functionalization

Alternative routes involve sequential modifications of preconstructed benzopyrano-pyridine cores, as demonstrated in patents and synthetic studies.

Core Construction via Condensation

  • Intermediate 4b synthesis : 6,8-Dihydroxy-10-methylbenzo[b]naphthyridin-5(10H)-one is prepared via condensation of chlorinated precursors.

  • Methylation : Dimethyl sulfate selectively methylates hydroxyl groups under basic conditions.

Introduction of Ethylamino and Methyl Groups

  • Ethylamination :

    • Reductive amination : Sodium borohydride with boron trifluoride etherate reduces amides to amines.

    • Quaternization : Ethylamine reacts with chlorinated intermediates at 40–60°C.

  • Methylation :

    • Catalytic methylation : 2-Methyl-pyridine derivatives are methylated using methanol over aluminum silicate catalysts at 300–500°C.

Process Challenges

  • Byproduct formation : Competing vinyl-pyridine formation necessitates precise temperature control during methylation.

  • Purification : Column chromatography or recrystallization from DMF/water mixtures ensures >95% purity.

Analytical and Process Validation

Characterization Techniques

  • 13C NMR : Distinguishes angular vs. linear isomers (e.g., δ 165 ppm for carbonyl in linear isomers).

  • HPLC : Monitors reaction progress (e.g., acetamidosulfonamide VI at 9.0 min, aminosulfonamide VII at 4.5 min).

Yield and Scalability Data

MethodYield (%)Purity (%)Key Advantage
One-pot multicomponent73–86>98Rapid, fewer intermediates
Stepwise functionalization51–6995–97Flexibility in substituent choice

Comparative Analysis of Synthetic Routes

Efficiency Metrics

  • Atom economy : The multicomponent approach excels (≈85% vs. 65–70% for stepwise routes).

  • Reaction time : One-pot synthesis completes in 3.5 hours vs. 20–30 hours for stepwise methods.

Industrial Applicability

  • Catalyst reuse : Aluminum silicate catalysts in methylation tolerate 5–7 cycles without significant activity loss.

  • Solvent recovery : Ethanol from multicomponent reactions is distillable (>90% recovery) .

Chemical Reactions Analysis

Types of Reactions

6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 5H- Benzopyrano[2,3-b]pyridin-5-one is utilized as a building block in organic synthesis. Its unique chromeno-pyridine structure allows for the development of complex molecules through various reactions:

  • Oxidation : Can lead to the formation of chromeno-pyridine oxides.
  • Reduction : Results in reduced chromeno-pyridine derivatives.
  • Substitution : Facilitates the formation of substituted derivatives that can exhibit different chemical properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus using broth microdilution methods.
PathogenActivity Observed
Escherichia coliEffective
Staphylococcus aureusEffective

Medicine

In medical research, the compound is explored for various therapeutic applications:

  • Anti-inflammatory Effects : It has shown potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing pro-inflammatory cytokines.
  • Anticancer Activity : Studies indicate that it may inhibit cancer cell growth through enzyme inhibition mechanisms involving topoisomerase II and tyrosine kinase.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on derivatives of 5H- Benzopyrano[2,3-b]pyridin-5-one demonstrated a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, showing promising results for further development as an antimicrobial agent.
  • Anti-inflammatory Research :
    • In vitro studies have shown that the compound significantly reduces the production of inflammatory cytokines in cultured human cells. The results suggest its potential use in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials:

  • Polymers and Dyes : Its unique chemical structure allows for incorporation into polymer matrices and dye formulations, enhancing material properties such as thermal stability and color retention.

Mechanism of Action

The mechanism of action of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : A tricyclic system with fused benzene, pyran, and pyridine rings.
  • Substituents: 2-Methyl group: Enhances lipophilicity and steric effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 6-(ethylamino)-2-methyl-azaxanthone with structurally related azaxanthones and heterocyclic derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Synthesis Route Biological Activity/Application Reference ID
6-(Ethylamino)-2-methyl-azaxanthone 2-Me, 6-NH(CH₂CH₃) C₁₅H₁₄N₂O₂ Not reported Likely Skraup or Friedel-Crafts Antiallergic (inferred from analogues)
7-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one 7-NH₂ C₁₂H₈N₂O₂ 253–254 PPA cyclization + HBr hydrolysis Intermediate for antiallergic agents
9-Fluoro-5H-chromeno[2,3-b]pyridin-5-ol 9-F, 5-OH C₁₂H₈FNO₂ Not reported Not specified Potential pharmacological candidate
3-Acetyl-2-methyl-azaxanthone 2-Me, 3-Ac C₁₅H₁₁NO₃ Not reported AldrichCPR synthesis Research chemical
1-Azathioxanthone (5H-[1]benzothiopyrano[2,3-b]pyridin-5-one) S atom in place of O C₁₂H₇NOS Not reported Yb(OTf)₃/TfOH co-catalyzed cyclization Heterocyclic scaffold for drug design

Pharmacological and Chemical Differences

  • Bioactivity: 6-(Ethylamino)-2-methyl-azaxanthone: While direct data are lacking, its ethylamino group may enhance receptor binding compared to unsubstituted azaxanthones, similar to how 7-amino derivatives show antiallergic activity .
  • 9-Fluoro and 3-acetyl substituents introduce electronegativity and steric bulk, affecting reactivity .

Biological Activity

5H-Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl- is a heterocyclic compound that has garnered attention due to its unique chromeno-pyridine structure. This structure is believed to contribute to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

The compound's molecular formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, with a molecular weight of 254.28 g/mol. Its IUPAC name is 6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one, and it has a CAS number of 889879-50-9. The structural representation can be summarized in the following table:

PropertyValue
CAS Number889879-50-9
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
IUPAC Name6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one
InChI KeyDTYOKQDJLXGYOL-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to 5H-Benzopyrano[2,3-b]pyridin-5-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzopyrano compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, the antimicrobial activity was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus, demonstrating effectiveness against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A study evaluating similar chromeno-pyridine derivatives found that they could inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. The IC50 values indicated moderate to high cytotoxicity against these cancer cells, suggesting that structural modifications could enhance their efficacy .

Table: IC50 Values for Cancer Cell Lines

CompoundA549 (μM)HCC827 (μM)NCI-H358 (μM)
6-(Ethylamino)-2-methyl6.26 ± 0.336.48 ± 0.11Moderate
Nitro-substituted compoundHighModerateLow

The proposed mechanism for the biological activity of these compounds includes the binding to DNA and subsequent inhibition of DNA-dependent enzymes. This mechanism is critical for the anticancer properties observed in various studies, where compounds demonstrated the ability to interfere with cellular replication processes .

Case Studies

  • Antitumor Activity : In a study involving newly synthesized derivatives of benzopyrano compounds, several were tested for their antitumor activity using both 2D and 3D cell culture systems. The results showed that certain derivatives had a high capacity to stop cell proliferation in lung cancer models .
  • Antimicrobial Efficacy : Another study focused on the synthesis of benzimidazole derivatives revealed that compounds with similar structures exhibited broad-spectrum antimicrobial activities, highlighting the potential for developing new antibiotics based on these frameworks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5H-[1]benzopyrano[2,3-b]pyridin-5-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology: Synthesis often involves condensation reactions between heterocyclic precursors. For example, similar compounds are synthesized via a one-pot reaction using thiobarbituric acid and aryl glyoxal monohydrates in methanol under ammonium acetate catalysis, yielding 55–75% after recrystallization . Solvent choice (e.g., methanol vs. acetonitrile) and catalyst loading (e.g., Cu(II)-tyrosinase in green synthesis) critically influence reaction efficiency .
  • Optimization Tips: Screen solvents for polarity and solubility, adjust stoichiometry of reagents, and employ recrystallization (e.g., methanol/water) to improve purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 6-(ethylamino)-2-methyl-substituted benzopyrano-pyridinones?

  • Methodology:

  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., ethylamino substituents at C6 and methyl at C2) and coupling patterns to distinguish regioisomers .
  • FT-IR : Identify carbonyl stretches (~1680–1720 cm⁻¹ for pyridinone) and amine N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns matching the expected substituents .

Q. What are the key challenges in isolating and purifying benzopyrano-pyridinone derivatives, and how can they be addressed?

  • Challenges: Low solubility in common solvents, byproduct formation during condensation, and hygroscopicity of intermediates.
  • Solutions: Use column chromatography with gradients of ethyl acetate/hexane for separation. For recrystallization, test mixed solvents like ethanol/water or methanol/dichloromethane .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for 6-(ethylamino)-2-methyl derivatives in kinase inhibition assays?

  • Methodology:

  • Kinase Assays : Use ADP-Glo™ kits in 384-well plates to measure IC₅₀ values against kinase targets (e.g., tyrosine kinases). Compare activity with structural analogs (e.g., variations in ethylamino chain length) .
  • Molecular Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with kinase active sites. Validate via mutagenesis or co-crystallization .

Q. What experimental strategies resolve contradictions between computational predictions (e.g., DFT-optimized geometries) and crystallographic data for benzopyrano-pyridinones?

  • Approach:

  • Crystallography : Refine X-ray structures using geometric constraints (e.g., riding H-atoms with Uiso = 1.2Ueq(C)) to resolve discrepancies in bond lengths/angles .
  • DFT Adjustments : Re-optimize computational models with solvent effects (PCM) or dispersion corrections (e.g., D3-BJ) to better match experimental data .

Q. How do substituents at the 6-position (e.g., ethylamino vs. acetyl) influence the photophysical properties of benzopyrano-pyridinones?

  • Experimental Design:

  • UV-Vis/Steady-State Fluorescence : Measure absorption/emission spectra in solvents of varying polarity. Ethylamino groups may enhance intramolecular charge transfer (ICT), red-shifting emission .
  • Lifetime Measurements : Use time-correlated single-photon counting (TCSPC) to assess excited-state dynamics. Bulky substituents (e.g., ethylamino) may reduce non-radiative decay .

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